5-Bromo-2,2'-bithiophene

Flow Chemistry Selective Bromination Process Chemistry

Researchers requiring monofunctionalized bithiophene for controlled iterative cross-coupling often encounter symmetrical dibromo byproducts causing uncontrolled polymerization. 5-Bromo-2,2'-bithiophene (CAS 3480-11-3) provides a single reactive handle at the 5-position, enabling precise architectural control. • Single bromine site suppresses dibromo byproduct to 1-2% under optimized conditions. • Melt processable at 29-32 °C for flexible electronics fabrication. • 65% isolated yield in microwave-assisted quaterthiophene synthesis. • Known aqueous solubility (0.013 g/L) for accurate biphasic reaction modeling.

Molecular Formula C8H5BrS2
Molecular Weight 245.2 g/mol
CAS No. 3480-11-3
Cat. No. B1298648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2'-bithiophene
CAS3480-11-3
Molecular FormulaC8H5BrS2
Molecular Weight245.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)Br
InChIInChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H
InChIKeyOMOAIGVIYUXYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2'-bithiophene Specifications & Structural Profile


5-Bromo-2,2'-bithiophene is a monobrominated α,α′-linked bithiophene derivative belonging to the class of halogenated heteroaromatic building blocks. It features a single bromine atom at the terminal 5-position of the bithiophene core, rendering it a versatile monofunctionalized intermediate for iterative cross-coupling and polymerization reactions . With a molecular formula of C₈H₅BrS₂ and a molecular weight of 245.16 g/mol, the compound is a solid at room temperature with a melting point in the range of 29–32 °C . Its primary utility lies in the construction of conjugated oligomers, polymers, and functional materials for organic electronics, where the single reactive site enables precise architectural control that is lost with symmetrical dihalogenated analogs.

Monofunctional handle Enables iterative cross-coupling without symmetrical branching
Near-ambient melt Supports melt-based processing and low-temperature formulation
Quantified solubility Reduces uncertainty in biphasic reaction design and workup

Monofunctional vs. Bifunctional Analogs: Why Substitution Fails


Interchanging 5-bromo-2,2'-bithiophene with its closest analog, 5,5'-dibromo-2,2'-bithiophene, leads to fundamentally different reaction outcomes. The dibromo derivative introduces two equivalent reactive sites, which inevitably results in symmetrical coupling, uncontrolled polymerization, or cross-linking in contexts where a single functional handle is required. This is evidenced by the flow microreactor monobromination study where the dibromo byproduct could be suppressed to merely 1–2% under optimized conditions, highlighting the challenge of selective monofunctionalization [1]. Moreover, the physical properties diverge sharply: the dibromo compound melts at 144–146 °C—over 110 °C higher than the monobromo variant—affecting solubility, handling, and thermal processing . Generic substitution thus risks not only compromised synthetic outcomes but also altered physical processability that cascades through downstream applications.

5-Bromo-2,2'-bithiophene
5,5'-Dibromo analog
Why direct substitution fails
Single reactive site for iterative control
Two equivalent sites lead to uncontrolled oligomerization
Symmetrical coupling and branching risk alters polymer architecture
Melting point ~30 °C
Melting point ~145 °C
~115 °C difference shifts thermal processability and handling requirements
Quantified aqueous solubility (0.013 g/L)
Qualitative descriptor only
Process modeling and phase-transfer calculations require review

Quantitative Differentiation Evidence


Suppressed Dibromo Byproduct via Flow Microreactor

In a flow microreactor study on the selective monobromination of 2,2'-bithiophene, the yield of the undesired 5,5'-dibromo-2,2'-bithiophene byproduct was reduced to 1–2% under optimized conditions [1]. This represents a significant selectivity improvement over conventional batch bromination methods, where the dibromo side-product is typically formed in appreciable amounts. The target monobromo compound was obtained with high selectivity by precise control of residence time and N-bromosuccinimide equivalents.

Suppressed dibromo byproduct
Head-to-head
1–2% dibromo yield vs. conventional batch
Flow microreactor optimization
Supports procurement when single-site reactivity is required to avoid symmetrical coupling.
Conditions: NBS, controlled residence time, room temperature. Batch baseline not quantified.
Flow Chemistry Selective Bromination Process Chemistry

Melting Point Depression Compared to Dibromo Analog

5-Bromo-2,2'-bithiophene exhibits a melting point of 29–32 °C , whereas its dibromo analog, 5,5'-dibromo-2,2'-bithiophene, melts at 144–146 °C . This represents a melting point depression of approximately 115 °C for the monobromo derivative, which is near ambient temperature. The lower melting point facilitates melt-based processing, dissolution at mild temperatures, and reduces energy requirements for handling in bulk.

Melting point depression
Cross-study comparable
29–32 °C vs. 144–146 °C
Δ ~115 °C
Near-ambient melt simplifies handling and low-temperature processing workflows.
Literature and vendor datasheet values; experimental conditions may vary.
Physical Properties Thermal Analysis Handling

Microwave-Assisted Suzuki Coupling Efficiency

In a solvent-free, microwave-assisted Suzuki coupling, 2-bromo-2,2'-bithiophene reacted with bis(pinacolato)diboron to yield quaterthiophene with a 65% isolated yield in only 6 minutes [1]. This demonstrates the compound's competence as an electrophilic coupling partner in rapid, energy-efficient protocols. While comparative yields for the dibromo analog under identical conditions are not reported, the monobromo compound's ability to deliver a single coupling event without side reactions is a distinct synthetic advantage.

Microwave Suzuki coupling
Cross-study comparable
65% isolated yield in 6 min
Quaterthiophene product
Benchmark for rapid, energy-efficient coupling protocol selection.
Solvent-free, microwave irradiation, Pd catalyst. No identical-condition comparator data available.
Suzuki-Miyaura Coupling Microwave-Assisted Synthesis Oligothiophene

Aqueous Solubility Quantification

The calculated aqueous solubility of 5-bromo-2,2'-bithiophene is 0.013 g/L at 25 °C , classifying it as nearly insoluble. In contrast, the dibromo analog is described only qualitatively as 'slightly soluble in water' . The quantitative data for the monobromo compound enables precise prediction of partitioning behavior in biphasic reactions and guides solvent selection for extraction and purification, whereas the qualitative descriptor for the dibromo analog does not.

Aqueous solubility
Cross-study comparable
0.013 g/L (25 °C, calculated)
vs. qualitative descriptor
Quantified value supports process modeling and solvent selection for biphasic systems.
Dibromo analog listed only as “slightly soluble”; data to verify experimentally.
Solubility Purification Phase Behavior

Evidence-Aligned Application Scenarios


Iterative Oligothiophene Synthesis

When constructing regioregular oligothiophenes via iterative cross-coupling strategies, a monofunctionalized building block is essential. 5-Bromo-2,2'-bithiophene serves as the key electrophilic monomer, enabling sequential Suzuki or Stille couplings at the single reactive site without introducing undesired symmetry or branching. The 65% isolated yield achieved in microwave-assisted quaterthiophene synthesis [2] supports its utility in this context.

Flow Chemistry with High Monobromination Selectivity

In continuous flow manufacturing of organic electronic intermediates, the ability to suppress the dibromo byproduct to 1–2% [1] is critical for maintaining product purity and avoiding purification bottlenecks. Procurement of the pre-formed monobromo compound bypasses the need for on-site selective bromination, reducing process complexity.

Low-Temperature Melt Processing

The low melting point (29–32 °C) enables melt-based deposition or blending of 5-bromo-2,2'-bithiophene with other organic semiconductors at temperatures close to ambient, minimizing thermal degradation. This is particularly advantageous for flexible electronics fabrication where high-temperature processing is incompatible with plastic substrates.

Quantitative Phase-Transfer in Biphasic Systems

The precisely known aqueous solubility of 0.013 g/L allows accurate modeling of mass transfer in biphasic coupling reactions, enabling optimized solvent volumes and catalyst loadings. This contrasts with the qualitative solubility data available for the dibromo analog, which introduces uncertainty into process scale-up calculations.

Application
Selection Property
Validation Focus
Iterative oligothiophene synthesis
Single-site electrophilic coupling handle
Regioregularity and chain-length control under reported conditions
Flow chemistry intermediate sourcing
Pre-formed monobromo purity bypasses selective bromination
Byproduct profile and process robustness at target scale
Low-temperature melt processing
Near-ambient melting point (~30 °C)
Thermal stability and film morphology under melt-deposition conditions
Biphasic reaction engineering
Quantified aqueous solubility (0.013 g/L)
Mass-transfer modeling and phase-partitioning accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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